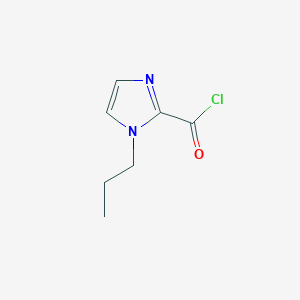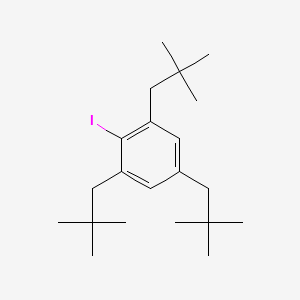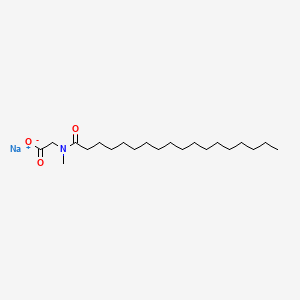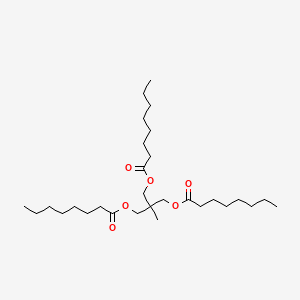
Prostaglandin I2 sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin I2 sodium salt, also known as epoprostenol sodium, is a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic form of prostacyclin, a naturally occurring prostaglandin produced by the endothelium of blood vessels. This compound is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions due to its ability to relax blood vessels and prevent blood clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prostaglandin I2 sodium salt is synthesized through a multi-step chemical process starting from prostaglandin endoperoxidesThe reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the isolation of intermediates, purification through chromatography, and crystallization to obtain the final product with high purity. The compound is then formulated into a stable crystalline solid for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Prostaglandin I2 sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to 6-keto prostaglandin F1α in the presence of oxidizing agents.
Reduction: Reduction of the epoxy group to form dihydro derivatives.
Substitution: Substitution reactions involving the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in organic solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of base catalysts
Major Products Formed:
6-keto prostaglandin F1α: A stable metabolite formed through oxidation.
Dihydro derivatives: Formed through reduction of the epoxy group
Aplicaciones Científicas De Investigación
Prostaglandin I2 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of prostaglandins and their metabolites.
Biology: Investigated for its role in cellular signaling pathways and its effects on vascular endothelial cells.
Medicine: Used in the treatment of pulmonary arterial hypertension, prevention of blood clots, and management of cardiovascular diseases.
Industry: Employed in the development of pharmaceutical formulations and as a research tool in drug discovery
Mecanismo De Acción
Prostaglandin I2 sodium salt exerts its effects by binding to specific prostacyclin receptors on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation. Additionally, this compound inhibits platelet aggregation by antagonizing thromboxane A2 and stimulating platelet adenylyl cyclase .
Comparación Con Compuestos Similares
Prostaglandin E1 (Alprostadil): Another vasodilator used in the treatment of erectile dysfunction and certain heart conditions.
Prostaglandin E2 (Dinoprostone): Used to induce labor and as a treatment for certain types of ulcers.
Prostaglandin F2α (Dinoprost): Employed in veterinary medicine for inducing labor and controlling estrus cycles
Uniqueness: Prostaglandin I2 sodium salt is unique due to its potent vasodilatory and anti-platelet aggregation properties, making it particularly effective in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. Its rapid onset of action and short half-life also distinguish it from other prostaglandins .
Propiedades
Fórmula molecular |
C20H31NaO5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1 |
Clave InChI |
YDNZLRWCHLTRND-ZYLPVQBDSA-M |
SMILES isomérico |
CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+] |
SMILES canónico |
CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



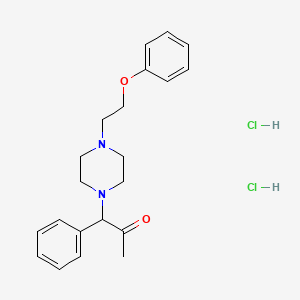


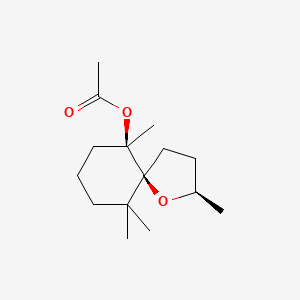
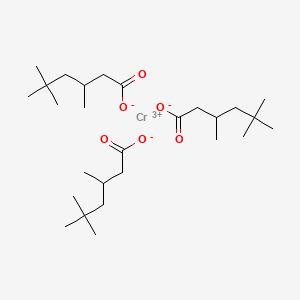
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)

